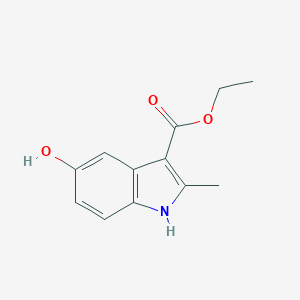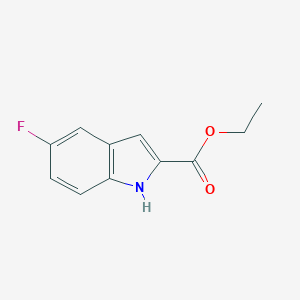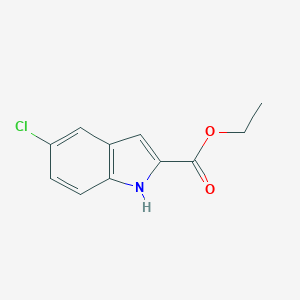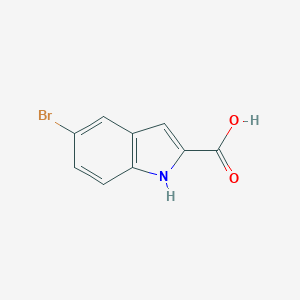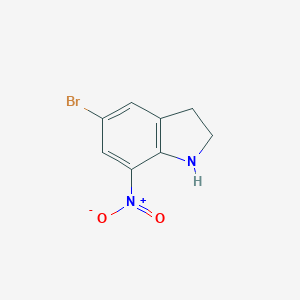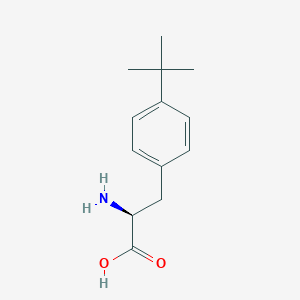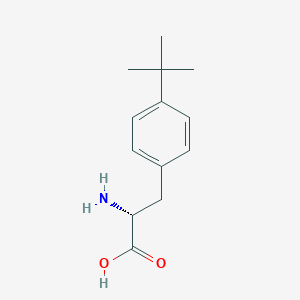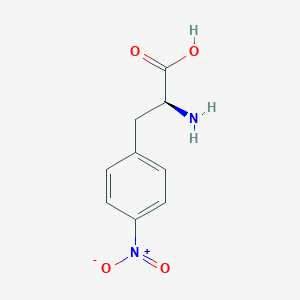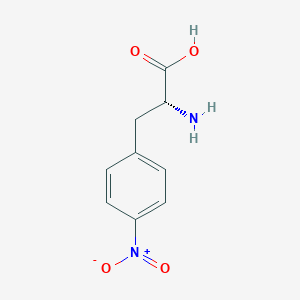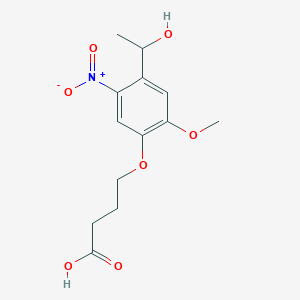
4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid
Descripción general
Descripción
“4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid”, also known as Hydroxyethyl photolinker, is a compound with the empirical formula C13H17NO7 and a molecular weight of 299.28 . It is a photolabile linker used for the preparation of carboxylic acids .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. The SMILES string representation of the molecule isCOc1cc(C(C)O)c(cc1OCCCC(O)=O)N+=O . Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 163-166 °C . It has a density of 1.3±0.1 g/cm3, a boiling point of 544.9±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C .Aplicaciones Científicas De Investigación
Photoresponsive Hyaluronate Nanogel as an Anticancer Drug Carrier
4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid (HMNB) has been utilized in the creation of photoresponsive nanogels. These nanogels, made from hyaluronate grafted with HMNB, can encapsulate antitumor drugs. Upon photoactivation, these nanogels release the antitumor drug more rapidly, enhancing the effectiveness of the treatment, particularly in combination with local light irradiation (Park et al., 2013).
Phenols and Lignans from Chenopodium Album
In the study of Chenopodium album, a variety of compounds including 4-(1-hydroxyethyl)-2-methoxyphenol were identified. These compounds have potential implications in various biological activities, contributing to the understanding of the pharmacological properties of Chenopodium album (Cutillo et al., 2006).
Synthesis and Characterization of New Poly(Ether–Ester–Imide)s
The compound has been indirectly involved in the synthesis of new types of dicarboxylic acids, which are key components in the development of thermally stable and organosoluble polymers. These polymers have wide applications in various industrial and scientific fields (Faghihi et al., 2011).
Maple Syrup Phytochemicals
A study on Canadian maple syrup identified several phenolic compounds, including derivatives similar to 4-(1-hydroxyethyl)-2-methoxyphenol. These compounds contribute to the antioxidant properties of maple syrup, which has implications in food science and nutrition (Li & Seeram, 2010).
Oxidative Degradation of Vanillylacetone by Manganese Peroxidase
Vanillylacetone, structurally similar to 4-(1-hydroxyethyl)-2-methoxyphenol, was found to undergo oxidative degradation with aromatic ring cleavage when exposed to manganese peroxidase. This has implications in environmental chemistry and waste management, particularly in dealing with phenolic compounds in pollution (Hwang et al., 2008).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO7/c1-8(15)9-6-11(20-2)12(7-10(9)14(18)19)21-5-3-4-13(16)17/h6-8,15H,3-5H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIJUTBRRZCWRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392475 | |
| Record name | 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid | |
CAS RN |
175281-76-2 | |
| Record name | 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: How does 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid enable spatial control of protein binding on lipid bilayers?
A1: 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid functions as a photoeliminative linker, enabling precise spatial control of protein binding on lipid bilayers. The linker molecule incorporates three key elements: biotin as a substrate for protein binding, a farnesyl group for lipid bilayer attachment, and the photocleavable 4-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid moiety.
Q2: What are the key characteristics of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid relevant to its use as a photolabile linker?
A2: 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is characterized by its molecular formula C13H17NO7 and a molecular weight of 299.28 g/mol []. It is soluble in water at neutral and basic pH but shows limited solubility in acidic environments. This pH-dependent solubility is a crucial factor to consider during experimental design and when employing this linker in biological systems. The compound is typically provided as a pale yellow solid and should be stored at 2-8°C to ensure stability due to its light-sensitive nature [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

